molecular formula C16H22F3N3OS B2414740 3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide CAS No. 1428364-39-9

3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2414740
CAS No.: 1428364-39-9
M. Wt: 361.43
InChI Key: KEEUIFJUXYSBAB-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a complex organic compound that features a thiazepane ring, a trifluoromethyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as flow chemistry and continuous processing to scale up the production while maintaining control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the dimethylamino group can interact with various receptors and enzymes. The thiazepane ring provides structural stability and contributes to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)phenylacetic acid methyl ester
  • Methyl 3-(dimethylamino)propanoate
  • Trifluoromethyl phenyl sulfone

Uniqueness

Compared to similar compounds, 3-[(Dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide stands out due to its unique combination of functional groups and ring structure. This combination imparts specific chemical and biological properties that are not observed in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3OS/c1-21(2)10-14-11-24-8-4-7-22(14)15(23)20-13-6-3-5-12(9-13)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEUIFJUXYSBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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